![molecular formula C18H21BrN2O4S2 B5230400 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide, also known as BCSB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent in treating various diseases. BCSB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry due to their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide also inhibits the activity of the protein kinase CK2, which is involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to induce apoptosis, inhibit cell migration, and reduce angiogenesis. In inflammatory disease models, 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to reduce inflammation and inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide. One potential area of investigation is the development of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide in combination with other therapeutic agents to enhance its efficacy in treating various diseases. Further studies are also needed to investigate the potential side effects and toxicity of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide in humans, as well as its pharmacokinetics and pharmacodynamics. Overall, 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has shown promising potential as a therapeutic agent in various disease models, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide can be achieved through a multistep reaction process involving the condensation of 4-bromoaniline with cyclohexylamine, followed by the reaction with benzenesulfonyl chloride. The final product is obtained through purification and crystallization processes. The synthesis of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has been reported in several research articles, and the yield and purity of the compound can be optimized through various modifications of the reaction conditions.
Applications De Recherche Scientifique
4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has been investigated for its potential as a therapeutic agent in various disease models. One of the most promising applications of 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide is in the treatment of cancer. Studies have shown that 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide has also been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]-N-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h6-13,15,20-21H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOUTBBVCGZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.